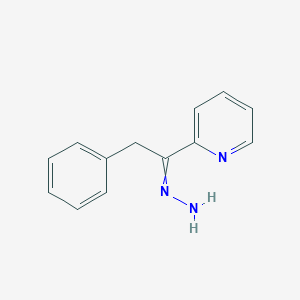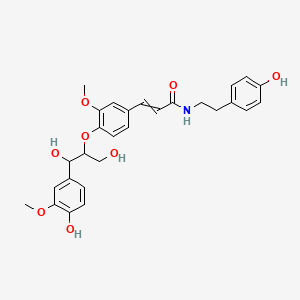
Cannabisin H
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cannabisin H is a lignanamide compound found in the seeds of the hemp plant (Cannabis sativa L.). Lignanamide compounds are known for their diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties. This compound, in particular, has garnered attention for its potential health benefits and applications in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cannabisin H involves the coupling of specific phenolic and amine components. One common synthetic route includes the regioselective coupling of N-trans-feruloyltyramine, a key intermediate, under controlled conditions. The reaction typically requires the use of catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound often involves the extraction of hemp seeds followed by purification processes. The extraction can be optimized using solvent mixtures such as water, methanol, and acetone. Advanced techniques like high-performance liquid chromatography (HPLC) are employed to isolate and purify this compound from other hemp seed constituents.
化学反应分析
Types of Reactions
Cannabisin H undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with altered functional groups, which can exhibit different biological activities.
科学研究应用
Cannabisin H has a wide range of scientific research applications:
Chemistry: It is studied for its unique chemical properties and potential as a precursor for synthesizing other bioactive compounds.
Biology: this compound is investigated for its antioxidant and anti-inflammatory effects, which can protect cells from oxidative stress and inflammation.
Medicine: Research explores its potential therapeutic applications in treating neurodegenerative diseases, cancer, and cardiovascular disorders.
Industry: this compound is used in the development of nutraceuticals and functional foods due to its health-promoting properties.
作用机制
Cannabisin H exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes, reducing oxidative stress.
Anti-inflammatory Activity: this compound inhibits pro-inflammatory cytokines and modulates signaling pathways such as NF-κB.
Neuroprotective Effects: It protects neurons by reducing oxidative damage and inflammation, potentially through the activation of the Nrf2 pathway.
相似化合物的比较
Cannabisin H is part of a group of lignanamides found in hemp seeds, including cannabisin A, B, C, D, E, F, and G. Compared to these compounds, this compound is unique due to its specific structural features and biological activities. For example:
Cannabisin A: Known for its strong antioxidant properties.
Cannabisin B: Exhibits anti-inflammatory and anticancer activities.
Cannabisin F: Noted for its neuroprotective effects.
属性
IUPAC Name |
3-[4-[1,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]oxy-3-methoxyphenyl]-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31NO8/c1-35-24-16-20(7-10-22(24)32)28(34)26(17-30)37-23-11-5-19(15-25(23)36-2)6-12-27(33)29-14-13-18-3-8-21(31)9-4-18/h3-12,15-16,26,28,30-32,34H,13-14,17H2,1-2H3,(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJAFJMNWVUKNOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)NCCC2=CC=C(C=C2)O)OC(CO)C(C3=CC(=C(C=C3)O)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31NO8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-[(3S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid](/img/structure/B12433623.png)
![2-({[(2,4-dichlorophenyl)methoxy]imino}methyl)-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide](/img/structure/B12433631.png)
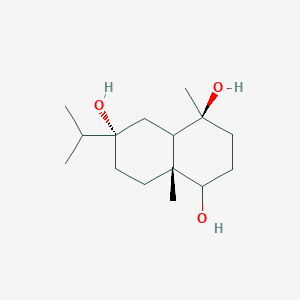

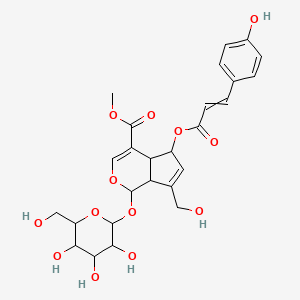
![4-[(1E,3E)-5-[(4Z)-5-Oxo-3-phenyl-1,2-oxazol-4-ylidene]penta-1,3-dien-1-YL]-3-phenyl-2H-1,2-oxazol-5-one](/img/structure/B12433649.png)
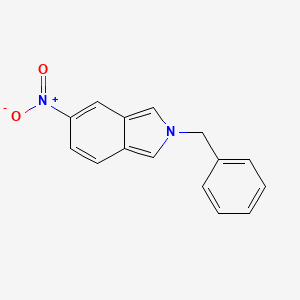
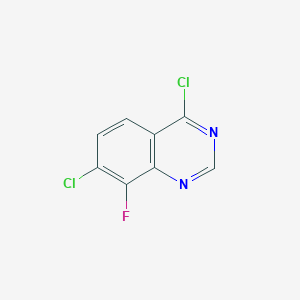
![N-[(6-chloro-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B12433660.png)
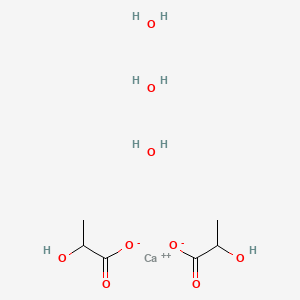
![(3E)-N-(3-chlorophenyl)-3-[[3,5-dimethyl-4-(4-methylpiperazine-1-carbonyl)-1H-pyrrol-2-yl]methylidene]-N-methyl-2-oxo-1H-indole-5-sulfonamide](/img/structure/B12433672.png)
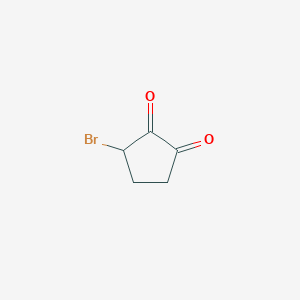
![2-[3-(Chloromethyl)phenyl]-1,3-dioxolane](/img/structure/B12433680.png)
